Researchers have utilized 5-Fluoro-1-indanone to prepare thiosemicarbazones derived from 1-indanones. These thiosemicarbazones were then investigated for their potential activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Source: Thiosemicarbazones derived from 1-indanones as new anti-Trypanosoma cruzi agents. María E Caputto et al.
5-Fluoro-1-indanone served as a key starting material in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride, a compound with potential antitussive (cough suppressant) properties. Source: Design and synthesis of a metabolically stable and potent antitussive agent, a novel delta opioid receptor antagonist, TRK-851. Satoshi Sakami et al.:
The key feature of 5-fluoro-1-indanone's structure is the indanone core, a three-membered ring (cyclopropane) fused with a benzene ring. The fluorine atom is attached at the fifth position (position 5) of the indanone core, and a carbonyl group (C=O) is present at the first position (position 1) []. This structure suggests potential reactivity due to the presence of the carbonyl group and the electron-withdrawing effect of the fluorine atom.
Research has primarily focused on 5-fluoro-1-indanone as a precursor for the synthesis of other compounds. One reported reaction involves its use in the preparation of thiosemicarbazones derived from 1-indanones []. Additionally, it has been employed as a starting material for the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride [].
Research indicates that 5-Fluoro-1-indanone exhibits significant biological activity, particularly in the realm of medicinal chemistry. It has been used as a precursor in the synthesis of compounds with potential anti-cancer properties. Studies suggest that derivatives of 5-Fluoro-1-indanone may have enhanced pharmacological profiles compared to their parent compounds, making them valuable in drug development .
The synthesis of 5-Fluoro-1-indanone can be achieved through several methods. A common synthetic route involves a multi-step reaction starting from fluorobenzene. The general steps include:
Alternative methods have also been explored, emphasizing different starting materials and reaction conditions to optimize yield and purity.
5-Fluoro-1-indanone is utilized in various fields, including:
Interaction studies involving 5-Fluoro-1-indanone have primarily focused on its reactivity with nucleophiles and its role in forming more complex molecular architectures. These studies highlight how modifications to the indanone structure can influence biological activity and chemical behavior, providing insights into optimizing compounds for specific applications .
Several compounds share structural similarities with 5-Fluoro-1-indanone, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Fluoro-1-indanone | C₉H₇FO | Fluorine at the 5-position enhances reactivity |
1-Indanone | C₉H₈O | No halogen substituent |
4-Fluoro-1-indanone | C₉H₇FCl | Fluorine at the 4-position |
5-Chloro-1-indanone | C₉H₇ClO | Chlorine substituent instead of fluorine |
The unique positioning of the fluorine atom in 5-Fluoro-1-indanone significantly influences its chemical reactivity and biological activity compared to these similar compounds. This specificity makes it a valuable compound for further research and application development in various scientific fields.
Irritant